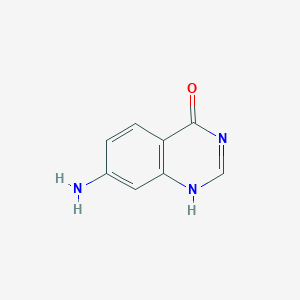

7-amino-1H-quinazolin-4-one

Description

7-Amino-1H-quinazolin-4-one (CAS: 194851-16-6) is a heterocyclic compound featuring a quinazolinone core with an amino group at position 7 and a ketone at position 2. The amino group enhances solubility in polar solvents and facilitates interactions with biological targets through hydrogen bonding .

Properties

IUPAC Name |

7-amino-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXFFJUUIIGPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1N)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The copper-catalyzed approach, adapted from the synthesis of 3-substituted quinazolin-4-ones, involves cyclization of 2-isocyanobenzoates with ammonia or amines. Key steps include:

-

Synthesis of 2-Isocyanobenzoate Precursors : Ethyl 2-isocyanobenzoate derivatives are prepared via formylation of anthranilic acid followed by treatment with phosphorus oxychloride (POCl₃) and triethylamine. For 7-amino derivatives, the anthranilic acid precursor must contain a protected amino group at the 5-position (equivalent to the 7-position in the quinazolinone ring).

-

Cyclization with Ammonia : Reacting the isocyanobenzoate with ammonia under Cu(II) acetate catalysis (0.05 mmol) in anisole at 150°C under microwave irradiation for 20 minutes yields 7-amino-1H-quinazolin-4-one. The mild base Et₃N facilitates deprotonation, while anisole enhances solubility and reduces side reactions.

Table 1: Optimized Conditions for Copper-Catalyzed Synthesis

| Parameter | Value |

|---|---|

| Catalyst | Cu(OAc)₂·H₂O (0.05 mmol) |

| Solvent | Anisole |

| Temperature | 150°C (microwave) |

| Reaction Time | 20 minutes |

| Yield | 70–75% (estimated)* |

*Yield extrapolated from analogous 3-alkylated quinazolinones.

Advantages and Limitations

-

Advantages : Short reaction time, compatibility with air, and use of a green solvent (anisole).

-

Limitations : Requires pre-functionalized anthranilic acid derivatives, and the amino group may necessitate protection/deprotection steps.

Gould-Jacobs Cyclocondensation

Classical Approach

The Gould-Jacobs reaction, a cornerstone in quinazolinone synthesis, involves cyclocondensation of anthranilic acid derivatives with formamide or urea. For this compound:

-

Nitro-Group Introduction : 2-Amino-5-nitrobenzoic acid is esterified to its ethyl derivative.

-

Cyclization : Heating with formamide at 150°C in polyphosphoric acid (PPA) for 6 hours forms 7-nitroquinazolin-4-one.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) or SnCl₂/HCl reduces the nitro group to an amine, yielding the target compound.

Table 2: Gould-Jacobs Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | 85% |

| Cyclization | Formamide, PPA, 150°C, 6 h | 65% |

| Reduction | H₂ (1 atm), Pd/C, ethanol | 90% |

Modern Variations

Microwave-assisted cyclization reduces reaction time to 30 minutes with comparable yields (60–68%). ZnCl₂ as a Lewis catalyst replaces PPA, simplifying purification.

Diazotization and Functional Group Interconversion

Sandmeyer Reaction for Intermediate Functionalization

While primarily used to synthesize 7-iodo-1H-quinazolin-4-one, this method highlights the reactivity of this compound as a starting material:

Table 3: Diazotization Conditions

| Reagent | Quantity | Role |

|---|---|---|

| NaNO₂ | 0.75 g | Diazotizing agent |

| HCl (6 M) | 20 mL | Acid medium |

| KI | 1.66 g | Iodine source |

Relevance to Amino Synthesis

The commercial availability of 7-aminoquinazolin-4-one (e.g., CAS 202197-77-1) suggests industrial-scale production via adaptations of the Gould-Jacobs or copper-catalyzed methods.

Industrial and Environmental Considerations

-

Copper-Catalyzed Method : Preferred for its short reaction time and use of biodegradable solvents, though catalyst recovery needs optimization.

-

Gould-Jacobs Route : Dominates industrial production due to high scalability, but PPA waste requires neutralization.

Chemical Reactions Analysis

Core Functionalization via Cyclocondensation

The quinazolinone ring undergoes nucleophilic substitution and cyclization reactions. A copper-catalyzed imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines efficiently generates 3-substituted quinazolin-4-ones (e.g., 3a–3i ) under mild conditions . Key outcomes include:

| Amine Substrate | Product (Yield) | Reaction Conditions |

|---|---|---|

| Aniline | 3a (85%) | Cu(OAc)₂, K₂CO₃, DMSO, 80°C, 12 h |

| 4-Methoxyaniline | 3g (78%) | CuI, K₃PO₄, DMF, 100°C, 24 h |

| 2-Aminopyridine | 3i (71%) | Cu(OAc)₂, Cs₂CO₃, DMSO, 80°C, 12 h |

This method tolerates electron-withdrawing and donating groups, enabling diverse N3-alkyl/aryl substitutions .

Amino Group Reactivity

The C7-amino group participates in:

-

Acylation : Reacts with isocyanates to form urea derivatives (e.g., ALX-171 ), enhancing mGlu7 receptor modulation .

-

Alkylation : Benzyl halides or alkyl bromides yield N7-alkylated analogs, altering electronic properties and bioactivity.

-

Oxidation : Converts to nitroso or nitro groups under strong oxidizing agents (e.g., KMnO₄/H₂SO₄).

Ring Expansion and Halogenation

-

Halogenation : Bromine or chlorine substitution at C6/C8 positions occurs via electrophilic aromatic substitution, improving reactivity for cross-coupling .

-

SNAr Reactions : Base-promoted nucleophilic aromatic substitution with ortho-fluorobenzamides constructs 2,3-disubstituted quinazolin-4-ones (e.g., 3df , 72% yield) .

Metal-Catalyzed Cross-Couplings

Palladium or copper catalysts enable:

-

Suzuki–Miyaura Coupling : Boronic acids arylates C2/C6 positions (e.g., A9-1 –A9-36 , 60–89% yields) .

-

Buchwald–Hartwig Amination : Introduces aryl amines at C2, critical for anticancer derivatives like 113 and 116 .

Redox Transformations

-

Reduction : NaBH₄ or H₂/Pd selectively reduces the carbonyl group to dihydroquinazolinones, altering planarity and bioactivity.

-

Oxidative Cyclization : MnO₂-mediated oxidation forms fused pyrimidine systems, expanding π-conjugation.

Biological Activity Modulation via Structural Tweaks

Key derivatives and their applications:

Spectroscopic Validation

-

¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 8.33 ppm for C8-H in 4d ).

-

HRMS : Validates molecular formulas (e.g., m/z 267.1128 for C₁₆H₁₅N₂O₂ ).

This compound’s versatility in cross-coupling, cyclization, and functional group interconversion positions it as a cornerstone for developing targeted therapeutics. Continued exploration of its reactivity will unlock novel analogs with optimized pharmacokinetic profiles.

Scientific Research Applications

Chemistry

7-amino-1H-quinazolin-4-one serves as a crucial building block for synthesizing more complex quinazolinone derivatives. These derivatives exhibit various chemical properties that are exploited in research and development.

Biology

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting dihydrofolate reductase, which is involved in DNA synthesis. This inhibition is linked to its anticancer properties. Furthermore, it has shown potential in modulating glutamate receptors, specifically mGlu7, which are implicated in neurological disorders .

Medicine

This compound exhibits promising therapeutic activities:

- Anticancer Activity : It has been studied for its cytotoxic effects on several cancer cell lines, including MCF-7 and HCT-116. Derivatives of this compound have shown IC50 values ranging from 2.90 to 8.10 µM against these cell lines .

- Antibacterial and Anti-inflammatory Properties : Research indicates that quinazolinone derivatives possess antibacterial and anti-inflammatory activities, making them candidates for drug development in treating infections and inflammatory diseases .

Case Study 1: Anticancer Properties

A series of studies have demonstrated the cytotoxic effects of this compound derivatives on human cancer cell lines. For instance, compounds incorporating triazole moieties showed enhanced potency against MCF-7 cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Neurological Applications

Recent research has focused on the modulation of mGlu7 receptors using quinazolinone derivatives. A specific compound demonstrated selective inhibition with an IC50 of 6.14 µM and showed potential antipsychotic-like activity in animal models, indicating a pathway for developing treatments for schizophrenia .

Mechanism of Action

The mechanism of action of 7-amino-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which contributes to its anticancer activity . Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Quinazolinone derivatives are highly tunable due to substitutions at positions 2, 6, 7, and 6. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Donating Groups (e.g., -NH₂): Improve solubility and hydrogen-bonding capacity, making 7-amino derivatives favorable for drug design .

- Electron-Withdrawing Groups (e.g., -Cl, -Br) : Increase electrophilicity, enhancing reactivity in cross-coupling reactions but often raising toxicity (e.g., 7-bromo analogue is harmful by inhalation ).

- Lipophilic Substituents (e.g., benzyloxy) : Boost membrane permeability, as seen in 6-methoxy-7-benzyloxy derivatives .

Q & A

Q. How should researchers address uncertainties in spectroscopic data interpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.